4-(1H-Pyrazol-1-yl)benzoic acid

Descripción general

Descripción

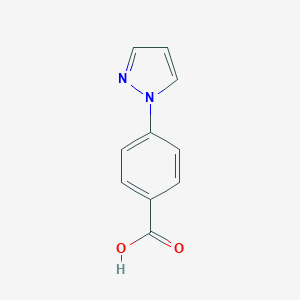

4-(1H-Pyrazol-1-yl)benzoic acid (CAS: 16209-00-0) is a heterocyclic aromatic compound with a pyrazole ring attached to the para position of a benzoic acid moiety. Its molecular formula is C₁₀H₈N₂O₂, and it has a molecular weight of 188.18 g/mol . The pyrazole ring, a five-membered aromatic system containing two adjacent nitrogen atoms, contributes to its electronic and steric properties. This compound serves as a versatile scaffold in medicinal chemistry, often modified to enhance biological activity or physicochemical characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-1-yl)benzoic acid typically involves a multi-step process. One common method starts with the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 4-(1H-Pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Coupling Reactions: The benzoic acid moiety can engage in coupling reactions, particularly with halogenated intermediates.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Hydrazine and Carbon Monoxide: Employed in the synthesis of pyrazole derivatives.

Major Products Formed:

Substituted Pyrazoles: Resulting from substitution reactions on the pyrazole ring.

Coupled Products: Formed through palladium-catalyzed reactions with benzoic acid derivatives.

Aplicaciones Científicas De Investigación

4-(1H-Pyrazol-1-yl)benzoic acid finds applications in various scientific domains:

Mecanismo De Acción

The mechanism of action of 4-(1H-Pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to fit into the active site of certain enzymes, thereby inhibiting their activity. This interaction is characterized by favorable binding free energy, which contributes to its biological efficacy .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Analogues

Key Observations:

- Triazole vs. Pyrazole : Replacing pyrazole with triazole (as in 4-(1H-triazol-1-yl)benzoic acid) introduces an additional nitrogen atom, enhancing electron-withdrawing effects. This modification correlates with improved antioxidant activity in DPPH assays .

- Anilinomethyl/Phenyl Substituents: The addition of anilinomethyl and phenyl groups (e.g., in derivatives) significantly boosts anti-staphylococcal activity, likely due to improved target binding or metabolic stability .

- Ester Derivatives : Methyl esters (e.g., methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate) act as prodrugs, improving bioavailability through esterase-mediated hydrolysis to the active carboxylic acid .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations:

- The trifluoromethyl derivative exhibits a higher molecular weight (256.18 g/mol ) and melting point (189–190°C ) compared to the parent compound, reflecting increased crystallinity due to halogen interactions .

Pharmacokinetic and Metabolic Considerations

- Metabolic Stability : Oxadiazole-bearing pyrazoles (e.g., ) demonstrate enhanced metabolic stability due to the oxadiazole ring’s resistance to enzymatic degradation .

- Bioavailability : Ester derivatives (e.g., methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate) exhibit improved oral absorption compared to carboxylic acids, which may ionize in the gastrointestinal tract .

Actividad Biológica

4-(1H-Pyrazol-1-yl)benzoic acid, a compound with significant pharmacological interest, has been studied for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring attached to a benzoic acid moiety. Its chemical formula is , and it exhibits solubility in polar solvents, which enhances its bioavailability.

Antibacterial Activity

Research has demonstrated that this compound exhibits potent antibacterial properties against various pathogens. Notably, it has shown effectiveness against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these bacteria can be as low as 0.39 μg/mL, indicating strong antibacterial potential .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.39 |

| Acinetobacter baumannii | 0.39 |

| Escherichia coli | 2.5 |

| Pseudomonas aeruginosa | 5.0 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell models. This activity is crucial for developing treatments for inflammatory diseases.

Anticancer Activity

This compound has shown promising anticancer properties in several studies. It appears to inhibit the proliferation of cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For example, studies have reported significant cytotoxic effects against breast cancer and colon cancer cell lines .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HCT116 (Colon Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound inhibits certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and survival.

- Membrane Disruption : It disrupts bacterial membranes, contributing to its antibacterial efficacy .

- Cytokine Modulation : It modulates cytokine levels, playing a role in its anti-inflammatory effects.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution within biological systems. Its solubility in water enhances its bioavailability, making it a suitable candidate for therapeutic applications.

Case Studies

Several case studies have highlighted the compound's potential in clinical settings:

- Case Study on Antibacterial Efficacy : A study involving patients with chronic infections showed that treatment with formulations containing this compound resulted in significant bacterial load reduction.

- Case Study on Cancer Treatment : In preclinical trials, administration of the compound led to tumor size reduction in xenograft models of breast cancer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1H-Pyrazol-1-yl)benzoic acid, and how can reaction yields be improved?

The synthesis typically involves coupling pyrazole derivatives with benzoic acid precursors. Key steps include:

- Suzuki-Miyaura cross-coupling : Reacting 4-bromobenzoic acid with 1H-pyrazole-1-boronic acid under palladium catalysis .

- Direct alkylation : Using methylene bridges to link pyrazole and benzoic acid moieties, as seen in structurally similar compounds like 4-(imidazol-1-ylmethyl)benzoic acid .

Yield Optimization Strategies :

- Use high-purity reagents (e.g., ≥97% purity Pd catalysts) to minimize side reactions.

- Optimize solvent systems (e.g., DMF or THF) and reaction temperatures (80–120°C) to balance reactivity and decomposition .

Q. How does this compound function as a ligand in coordination chemistry?

The compound acts as a bifunctional ligand , with:

- Pyrazole nitrogen atoms (N-donor sites) for metal coordination.

- Carboxylic acid group for hydrogen bonding or deprotonation to form carboxylate bridges.

Example Applications :

- In MOFs/COFs: Its rigid aromatic core and flexible coordination modes enable the design of porous materials for gas storage or catalysis .

- In catalysis: Copper(II) complexes of similar ligands show antimicrobial activity, suggesting potential for bioinorganic studies .

Advanced Research Questions

Q. How can crystallographic data for this compound complexes be refined using SHELX software?

Methodological Workflow :

Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to resolve hydrogen bonding networks.

Structure Solution : Employ SHELXD for phase determination via dual-space algorithms .

Refinement : Apply SHELXL with restraints for thermal parameters and hydrogen bonding. For example:

- Assign isotropic displacement parameters (Uiso) for H atoms.

- Use TWIN and BASF commands for twinned crystals .

Key Challenges :

- Handling disorder in pyrazole rings or solvent molecules.

- Resolving weak electron density in hydrogen-bonded networks.

Q. What mechanistic insights explain the oxidation of this compound by cytochrome P450 enzymes?

Experimental Design :

- UV-Vis Spectroscopy : Monitor heme iron oxidation states during substrate binding (e.g., Soret band shifts at 417 nm → 450 nm for ferrous-CO complexes) .

- HPLC/MS Analysis : Identify metabolites, such as hydroxylated or N-oxidized products, using NADH/O2-supported systems .

Data Contradictions :

- Pyrazole-containing analogs may act as competitive inhibitors (e.g., binding to heme iron without oxidation) versus substrates. Resolve via:

- Binding affinity assays (e.g., Kd measurements).

- Kinetic isotope effects (KIEs) to probe rate-limiting steps .

Q. How do substituents on the pyrazole ring (e.g., trifluoromethyl groups) affect the reactivity of this compound derivatives?

Substituent Impact Table :

| Substituent | Electronic Effect | Biological Activity |

|---|---|---|

| -CF₃ | Strong electron-withdrawing | Enhanced antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) |

| -CH₃ | Electron-donating | Reduced metabolic stability in cytochrome P450 assays |

| -Cl | Moderate EW | Improved crystallinity for XRD studies |

Synthetic Adjustments :

- Introduce -CF₃ via nucleophilic substitution or cross-coupling .

- Balance lipophilicity (LogP) and solubility using Hammett constants (σ) .

Q. What strategies are effective for incorporating this compound into proteomics workflows?

Methodology :

- Chemical Probes : Conjugate the carboxylic acid group to NHS esters for protein labeling (e.g., identifying kinase targets) .

- Mass Spectrometry : Use stable isotope labeling (SILAC) to quantify protein interactions in cellular lysates.

Case Study :

- In biomarker discovery, the compound’s tetrazole analog (4-(1H-tetrazol-1-ylmethyl)benzoic acid) was used to enrich low-abundance proteins via affinity chromatography .

Q. How can contradictions in antimicrobial data for hydrazone derivatives of this compound be resolved?

Data Analysis Framework :

Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4, 37°C).

Structure-Activity Relationships (SAR) : Compare MIC values against substituent patterns:

- Active Derivatives : 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazones (MIC = 4–16 µg/mL) .

- Inactive Derivatives : Non-fluorinated analogs with MIC > 64 µg/mL.

Mechanistic Studies : Test for membrane disruption (via fluorescence dye leakage assays) or enzyme inhibition (e.g., β-lactamase) .

Propiedades

IUPAC Name |

4-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEKYPIBVOGCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353056 | |

| Record name | 4-(1H-Pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16209-00-0 | |

| Record name | 4-(1H-Pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.